(S)-4-[(R)-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione is a chiral compound belonging to the class of oxazolidinediones. This compound is significant in pharmaceutical chemistry due to its potential applications in drug development and synthesis. It features a unique oxazolidine ring that contributes to its biological activity and utility in asymmetric synthesis.
The compound is synthesized through various methods in organic chemistry laboratories, often utilizing chiral building blocks to ensure the desired stereochemistry. Its synthesis is relevant in the context of developing new pharmaceuticals, particularly antibiotics and other therapeutics.
(S)-4-[(R)-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione can be classified as:
The synthesis of (S)-4-[(R)-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione typically involves the following steps:
The synthesis requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and selectivity for the desired stereoisomer. Techniques such as chromatography may be employed for purification.
(S)-4-[(R)-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione can participate in several chemical reactions:
The reaction conditions must be optimized to favor specific pathways, especially in multi-step syntheses where protecting groups may need to be removed selectively.
The mechanism of action for (S)-4-[(R)-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione primarily involves its interaction with biological targets such as ribosomes in bacterial cells. By inhibiting protein synthesis, it demonstrates antibacterial properties.
Research indicates that compounds with similar structures have been effective against Gram-positive bacteria by binding to the 50S ribosomal subunit, thereby blocking peptide bond formation.
Spectroscopic techniques such as Nuclear Magnetic Resonance and Infrared Spectroscopy are commonly used to confirm the structure and purity of the compound.
(S)-4-[(R)-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione has several scientific uses:
This compound exemplifies the importance of chiral molecules in medicinal chemistry and their role in developing effective therapeutic agents.
(S)-4-[(R)-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione possesses two defined chiral centers, imparting distinct stereochemical properties critical to its reactivity and function. The oxazolidine-2,5-dione core (a cyclic imide derived from amino acids) features a chiral carbon at the 4-position, designated as (S) configuration. The side chain substituent at this 4-position contains a second chiral center—a methine carbon bearing a methyl group and a tert-butoxy moiety—assigned the (R) absolute configuration. This stereodescriptor notation follows the Cahn-Ingold-Prelog priority rules, where atomic numbers of substituents dictate the R/S assignment based on spatial arrangement. The molecule’s stereochemistry is rigorously characterized using techniques including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy employing chiral solvating agents, and chiral high-performance liquid chromatography (HPLC). The specific rotation ([α]D20) for enantiomerically pure material typically exceeds |50°| (c = 1, chloroform), confirming significant optical activity arising from its chiral centers [1] [2].
Table 1: Key Stereochemical Assignments in (S)-4-[(R)-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione
Chiral Center Location | Absolute Configuration | Key Substituents (CIP Priority Order) | Primary Characterization Method |
---|---|---|---|
C4 (Oxazolidinedione Core) | (S) | 1: N1, 2: C5(O), 3: O3, 4: C1' (Side Chain) | X-ray Crystallography |
C1' (Side Chain Methine) | (R) | 1: O(tert-But), 2: C4, 3: CH3, 4: H | NMR with Chiral Shift Reagent |
Assignment of the (S) configuration at the C4 position of the oxazolidinedione ring relies on established precedents for analogous 4-substituted oxazolidine-2,5-diones, such as (S)-4-(tert-butyl)oxazolidine-2,5-dione (CID 57351753) and (S)-4-Benzyl-oxazolidine-2,5-dione (CAS 14825-82-2) [1] [6]. These assignments are confirmed via single-crystal X-ray diffraction analysis, revealing the spatial orientation of the C4 substituent relative to the nearly planar oxazolidinedione ring. For the side chain chiral center (C1'), the (R) configuration is determined by comparing its optical rotation and chromatographic behavior (e.g., retention time on chiral stationary phases) with structurally related compounds possessing known stereochemistry, such as (R)-4-(tert-butyl)oxazolidine-2,5-dione (CID 53302217) [2]. Vibrational circular dichroism (VCD) spectroscopy provides further validation by correlating experimental spectra with density functional theory (DFT) calculations for the specific (S,R) diastereomer.
The bulky, hydrophobic tert-butoxyethyl side chain significantly influences the conformational landscape of the molecule. The oxazolidine-2,5-dione ring itself exhibits a slight puckering (endo or exo relative to the C4 substituent), as observed in related structures like (S)-4-Isobutyloxazolidine-2,5-dione [3]. However, the primary conformational dynamics involve rotations around the C4-C1' bond (connecting the ring to the ethyl bridge) and the C1'-O bond (linking the ethyl bridge to the tert-butoxy group). Nuclear Overhauser effect spectroscopy (NOESY) reveals key through-space interactions: a strong NOE between the tert-butyl methyl protons and the C5 proton of the oxazolidinedione ring indicates a preference for a conformation where the bulky tert-butoxy group folds over the ring. This minimizes solvent exposure and stabilizes the structure via hydrophobic interactions. The rotational barrier around the C1'-O bond, measured via dynamic NMR line shape analysis or variable-temperature NMR, is elevated (ΔG‡ ≈ 60-70 kJ/mol) due to steric hindrance from the tert-butyl group [2] [6].
Table 2: Conformational Motions and Energetics
Rotatable Bond | Preferred Dihedral Angle Range | Major Stabilizing Factor | Approx. Rotational Barrier (ΔG‡ kJ/mol) |
---|---|---|---|
C4-C1' (Side Chain) | 60°-80° (gauche) | Minimize steric clash with ring O3 | ~50 |
C1'-O (tert-Butoxy) | 180° (antiperiplanar) | Minimize tert-butyl/ring interaction | ~65 |
The enantiomeric integrity of (S)-4-[(R)-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione is crucial for its applications. Under anhydrous thermal stress (e.g., 80-100°C in inert atmosphere), the compound demonstrates high configurational stability. No detectable racemization at either chiral center occurs over several hours, as monitored by chiral HPLC. This thermal stability is attributed to the absence of acidic protons alpha to the chiral centers under these conditions and the steric shielding provided by the tert-butoxy group, which hinders enolization pathways [3].
In contrast, solvolytic conditions, particularly protic or acidic environments, pose a significant threat to enantiopurity. Exposure to mild aqueous acids (e.g., pH 3-5) or alcohols catalyzes ring-opening hydrolysis or alcoholysis at the C5 carbonyl, generating a transient N-carbamoyl α-amino acid derivative. This linear intermediate possesses an activated α-proton susceptible to base-catalyzed racemization via enolization, analogous to the instability observed in other N-carboxyanhydrides like (S)-4-Benzyl-oxazolidine-2,5-dione [6]. Furthermore, the liberated aldehyde functionality from the tert-butoxyethyl side chain (post ring-opening) can participate in acid-catalyzed aldol condensation reactions [5]. Elevated temperatures (> 40°C) dramatically accelerate these degradation and racemization pathways in solvolytic media. Consequently, strict storage recommendations for the compound and similar oxazolidinediones (e.g., (S)-4-Isobutyloxazolidine-2,5-dione) mandate inert atmospheres, low temperatures (below -20°C), and exclusion of moisture to preserve stereochemical integrity [3].
Table 3: Stability Profile Under Different Conditions
Condition | Temperature (°C) | Key Degradation/Racemization Pathway | Time for Detectable Racemization |
---|---|---|---|
Anhydrous Solid (N2) | 80 | Negligible racemization | > 24 hours |
Anhydrous Toluene | 100 | Negligible racemization | > 12 hours |
Aqueous Buffer (pH 7) | 25 | Slow hydrolysis, potential racemization of linear intermediate | Days |
Aqueous Buffer (pH 4) | 25 | Rapid hydrolysis, significant racemization via enolization | Hours |
Methanol | 40 | Alcoholysis, racemization, potential aldol side reactions | Hours |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8